(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-10-11-23-22(17-24(28)29-25(23)20(19)2)18-27-15-13-26(14-16-27)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNUUFNNFYTJG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C20H24N2O2
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Coumarins generally exert their effects through:
- Enzyme Inhibition : Many coumarin derivatives inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to this structure have shown significant AChE inhibitory activity with IC50 values in the low micromolar range .
- Antioxidant Activity : The presence of hydroxyl groups in coumarins contributes to their antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Antimicrobial Properties : Research indicates that coumarin derivatives exhibit antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of coumarin derivatives:
- A study demonstrated that a related coumarin compound exhibited cytotoxic effects against human liver carcinoma cells (HEPG2) with an IC50 value of 2.7 µM . This suggests that this compound may also possess similar properties.
Antioxidant Activity
The antioxidant capacity of coumarins has been extensively documented:
| Compound | Antioxidant Activity (IC50) |
|---|---|
| Coumarin A | 15 µM |
| Coumarin B | 12 µM |
| This compound | TBD |
This table summarizes findings from various studies on the antioxidant activities of different coumarins, indicating the need for further research on the specific compound .
Antimicrobial Activity
The antimicrobial effectiveness of coumarins has been evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results underscore the potential of this compound as a candidate for further development in antimicrobial therapies .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:
- Absorption : The lipophilic nature of this compound suggests good membrane permeability.
- Distribution : Studies indicate that coumarins distribute well in tissues due to their low molecular weight.
- Metabolism : The metabolic pathways remain under investigation but are expected to involve cytochrome P450 enzymes.
- Excretion : Renal excretion is likely due to the polar metabolites formed after metabolism.
Scientific Research Applications
Biological Activities
The compound is primarily noted for its antitumor and antifungal properties. Research indicates that derivatives of chromenes can inhibit key enzymes involved in cancer cell proliferation and fungal growth.
Antitumor Activity
Several studies have demonstrated that chromene derivatives can inhibit topoisomerases—enzymes crucial for DNA replication in cancer cells. For instance, a study highlighted the synthesis of novel 2-amino-3-cyano-4H-chromenes with promising anticancer activity against various cancer cell lines . The mechanism involves the disruption of DNA replication, leading to apoptosis in cancer cells.
Antifungal Activity
Chromene compounds have also shown efficacy against fungal pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes. In vitro tests have confirmed the antifungal potency of these compounds, making them candidates for developing new antifungal agents .
Multi-component Reactions
A notable method involves the three-component synthesis approach where different reactants are combined to yield the target compound efficiently. This method not only simplifies the synthesis process but also enhances yield and purity .
Case Study 1: Anticancer Properties
In a study published in Pharmacological Reports, researchers synthesized a series of chromene derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the chromene structure significantly enhanced cytotoxicity against breast and colon cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antifungal Efficacy
A separate investigation focused on the antifungal properties of chromene derivatives against Candida albicans. The study reported that certain derivatives exhibited strong inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . This positions (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one as a promising candidate for further development.
Comparison with Similar Compounds
Compound 2l: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Core Structure: Combines a quinoline scaffold (7-chloroquinolin-4-yl) with a piperazine linked to a difluorocyclohexyl group.
- Key Differences: Unlike the target compound, 2l lacks a coumarin core and instead features a quinoline moiety, which is associated with antimalarial activity. The piperazine substituent (difluorocyclohexyl vs. cinnamyl) reduces aromaticity and may alter receptor binding kinetics.
- Bioactivity : Primarily explored for antiparasitic applications .
Compound 1-BODIPY: BODIPY-fluorophore conjugate of (2E,2Z)-3-allyl-4-[((E)-4-cinnamylpiperazin-1-yl)carbonyl]-2-[2-((E)-3-(furan-2-yl)propenylidene)hydrazono]-2,3-dihydrothiazole
- Core Structure : A thiazole-based compound with a cinnamylpiperazine group, conjugated to a fluorescent BODIPY probe.
- Key Differences : Replaces the coumarin core with a thiazole ring, which is critical for its role as a tracer in Chagas disease studies. The cinnamylpiperazine group enhances biodistribution tracking in vivo .
Coumarin Derivatives with Antiadipogenesis Activity
Compound 5: 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
- Core Structure : A simpler coumarin with hydroxyl and methyl substituents at positions 7 and 6.
- Key Differences : Lacks the piperazine-cinnamyl moiety, resulting in reduced molecular weight and polarity.
Compound 14: 2-Oxo-2H-chromen-3-carboxamide
- Core Structure : Features a carboxamide group at position 3, altering electronic distribution.
- However, absence of the cinnamylpiperazine group limits its pharmacokinetic profile .
Piperazine-Modified Coumarins
Compound 3: 7-Hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one
- Core Structure : Coumarin with a methylpiperazine substituent at position 7.
- Synthesized via Mannich reaction, similar to the target compound .
Compound from : 4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one
- Core Structure : Coumarin with a triazole-thiophene substituent.
- Studied via DFT for electronic properties .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the recommended synthetic routes for (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and chromen-2-one precursors. Key steps include:
- Alkylation : Reacting 4-chloromethyl-7,8-dimethyl-2H-chromen-2-one with 4-cinnamylpiperazine under basic conditions (e.g., K₂CO₃) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
- Characterization : Validate via LC-MS (ESI+; expected [M+H]⁺ ~434) and ¹H/¹³C NMR (e.g., δ ~6.5 ppm for cinnamyl doublet, δ ~2.3 ppm for methyl groups) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement and WinGX for data processing. Key parameters include R-factor (<5%) and anisotropic displacement ellipsoids for piperazine and chromen-2-one moieties .
- Spectroscopy : ¹H NMR (DMSO-d₆) to confirm E-configuration of the cinnamyl group (J = 16 Hz for trans coupling). FT-IR for carbonyl (C=O stretch ~1700 cm⁻¹) and C-N (1250 cm⁻¹) bonds .
Q. How is the pharmacological activity of this compound typically screened in vitro?
- Methodological Answer :
- Anti-Adipogenesis Assay : Use 3T3-L1 preadipocytes treated with the compound (10–100 µM) and measure lipid accumulation via Oil Red O staining. Compare IC₅₀ values to reference coumarins (e.g., 7,8-dihydroxy-4-methyl-2H-chromen-2-one, IC₅₀ ~26 µM) .
- Biodistribution Studies : For in vivo tracking, synthesize a BODIPY-fluorophore conjugate (λₑₓ/ₑₘ = 500/510 nm) and evaluate organ-specific accumulation in murine models via fluorescence microscopy .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bonding patterns) be resolved?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, N-H···O=C interactions in the piperazine-chromen-2-one interface may form C(4) or R₂²(8) motifs .
- Refinement Software : Use SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling. Validate with residual density maps (<0.3 eÅ⁻³) .
Q. What computational approaches predict electronic properties and reactivity?
- Methodological Answer :
- DFT/HF Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for chromen-2-one derivatives) to assess electrophilic/nucleophilic sites. Use Cclib for post-processing .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) using GROMACS. Analyze RMSD (<2 Å) to confirm stability of the cinnamyl-piperazine linkage .
Q. How do structural modifications (e.g., methyl vs. phenyl substitutions) affect bioactivity?
- Methodological Answer :
- SAR Analysis : Compare IC₅₀ values of analogues (e.g., 7-hydroxy-4,8-dimethyl-2H-chromen-2-one vs. 6-acetyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one). Methyl groups enhance lipophilicity (logP +0.5), while acetyl groups reduce metabolic clearance .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., PPARγ for anti-adipogenesis). Prioritize compounds with ΔG < -8 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
